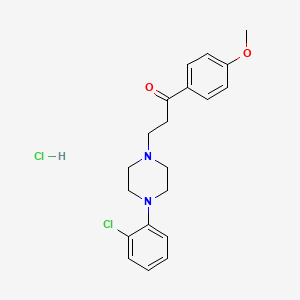
Propiophenone, 3-(4-(o-chlorophenyl)-1-piperazinyl)-4'-methoxy-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propiophenone, 3-(4-(o-chlorophenyl)-1-piperazinyl)-4’-methoxy-, monohydrochloride is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a propiophenone backbone substituted with a piperazine ring and a methoxy group, along with a hydrochloride moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propiophenone, 3-(4-(o-chlorophenyl)-1-piperazinyl)-4’-methoxy-, monohydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methoxypropiophenone with o-chlorophenylpiperazine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by purification steps to isolate the monohydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving advanced techniques such as crystallization and chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
Propiophenone, 3-(4-(o-chlorophenyl)-1-piperazinyl)-4’-methoxy-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, but they often involve controlled temperatures and specific solvents to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
Propiophenone, 3-(4-(o-chlorophenyl)-1-piperazinyl)-4’-methoxy-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a tool for studying various biological processes and interactions.
Medicine: The compound is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propiophenone, 3-(4-(o-chlorophenyl)-1-piperazinyl)-4’-methoxy-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Propiophenone, 3-(4-(o-chlorophenyl)-1-piperazinyl)-4’-methoxy-, monohydrochloride include other substituted propiophenones and piperazine derivatives.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
CAS No. |
23771-39-3 |
|---|---|
Molecular Formula |
C20H24Cl2N2O2 |
Molecular Weight |
395.3 g/mol |
IUPAC Name |
3-[4-(2-chlorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C20H23ClN2O2.ClH/c1-25-17-8-6-16(7-9-17)20(24)10-11-22-12-14-23(15-13-22)19-5-3-2-4-18(19)21;/h2-9H,10-15H2,1H3;1H |
InChI Key |
JUFCRIOWESTHQE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCN2CCN(CC2)C3=CC=CC=C3Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


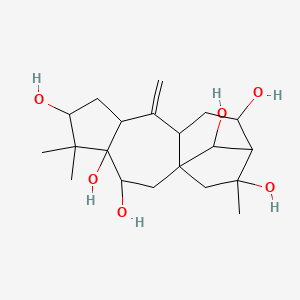

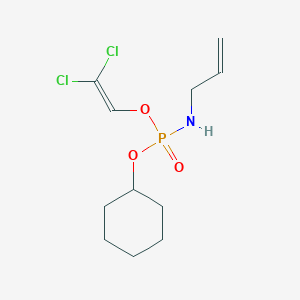

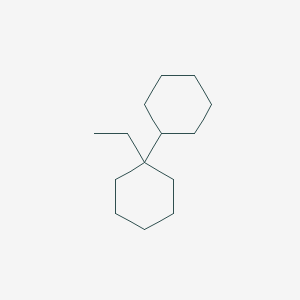
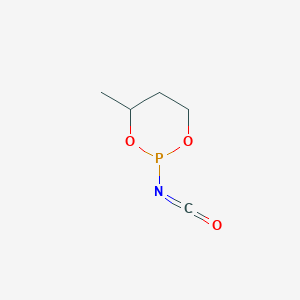

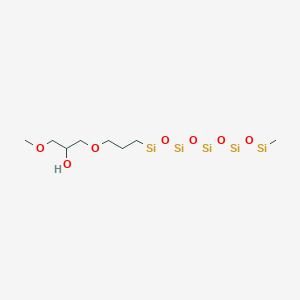
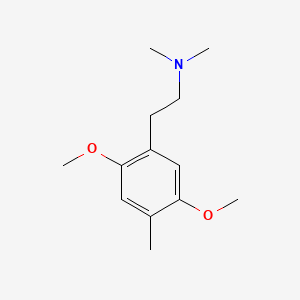

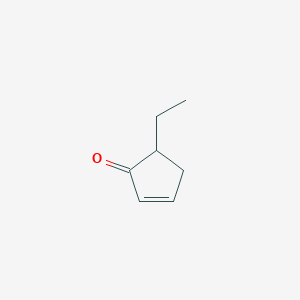
![4a,6a-Dimethylhexadecahydroindeno[5,4-f]chromene-2,7-diyl diacetate](/img/structure/B14693491.png)
![(1S,4aS,7aS)-7-(hydroxymethyl)-1-[(2S,3R,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid](/img/structure/B14693492.png)
![1-[(1-Methoxypropan-2-yl)sulfanyl]-2,4-dinitrobenzene](/img/structure/B14693501.png)
